molecular formula C11H11NO B166615 Pyroquilon CAS No. 57369-32-1

Pyroquilon

Cat. No. B166615
CAS RN: 57369-32-1
M. Wt: 173.21 g/mol
InChI Key: XRJLAOUDSILTFT-UHFFFAOYSA-N
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Description

Pyroquilon is a commercial blasticide . It binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site . It is also known as 1,2,5,6-tetrahydropyrrolo [3,2,1-ij]quinolin-4-one .


Molecular Structure Analysis

Pyroquilon has a molecular formula of C11H11NO . Its average mass is 173.211 Da and its monoisotopic mass is 173.084061 Da . The molecule contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, and 1 tertiary amide (aliphatic) .


Physical And Chemical Properties Analysis

Pyroquilon has a density of 1.3±0.1 g/cm3, a boiling point of 355.2±42.0 °C at 760 mmHg, and a flash point of 173.7±19.1 °C . It has a molar refractivity of 49.8±0.4 cm3, a polar surface area of 20 Å2, and a molar volume of 137.5±5.0 cm3 .

Scientific Research Applications

Interaction with Cucurbit[n]urils

Research has explored the interaction of pyroquilon with cucurbit[n]urils, which are molecular compounds known for forming host-guest complexes. A study utilized density functional theory and various analytical methods to investigate these interactions, revealing insights into chemical bonding, absorption spectra, and molecular electrostatic potential related to pyroquilon (Djellala Imane et al., 2020).

Impact on Fungal Pathogens

Pyroquilon has been examined for its effects on fungal pathogens, particularly its role in inhibiting melanin synthesis in fungi like Magnaporthe grisea. This inhibition impacts the pathogen's sporulation and infection behaviors, showcasing pyroquilon's potential in controlling fungal diseases (Tetsutaro Uehara et al., 1995).

Role in Agricultural Disease Management

Pyroquilon has been applied in agricultural contexts, particularly in controlling rice blast disease. A field study in Brazil showed its effectiveness when used as a seed treatment fungicide, significantly affecting leaf and panicle blast progression in various rice cultivars (M. Filippi & A. Prabhu, 1997).

Physicochemical Behavior in Soils

Understanding pyroquilon's adsorption and desorption in soils is crucial for its environmental impact assessment. Studies on Mollisols showed that pyroquilon's adsorption coefficients are highly correlated with soil organic matter, and its desorption exhibits endothermic reactions, indicating significant environmental interactions (R. Pandey & A. Agnihotri, 2000).

Degradation and Stability

The stability and degradation of pyroquilon under various environmental conditions have been investigated. Factors like temperature and soil moisture content significantly influence its degradation rate, which follows first-order kinetics. These insights are crucial for understanding its longevity and impact in agricultural settings (R. Pandey & A. Agnihotri, 1995).

Enhanced Delivery Mechanisms

Recent studies have focused on enhancing the delivery and effectiveness of pyroquilon. The encapsulation of pyroquilon with cucurbit[n]uril has been explored, showing potential for slow-release applications and protection against photodegradation, which could improve its efficacy and reduce environmental impact (Ying Fan et al., 2019).

Future Directions

The future directions of Pyroquilon research could involve exploring its potential in preventing pesticide degradation . The formation of host-guest inclusion complexes with cucurbit[n]uril has shown promise in this regard .

properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJLAOUDSILTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC=CC1=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058132
Record name Pyroquilon
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4 mg/mL at 20 °C
Record name 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyroquilon

CAS RN

57369-32-1
Record name Pyroquilon
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Record name Pyroquilon [BSI:ISO]
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Record name Pyroquilon
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Record name Pyroquilon
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Record name 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro
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Record name PYROQUILON
Source FDA Global Substance Registration System (GSRS)
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Record name 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 113 °C
Record name 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 3-chloropropanoyl chloride (9.1 ml, 95.0 mmol) in 20 ml dry acetone was added dropwise to a solution of indoline (20.5 g, 0.21 mol) in 80 ml dry acetone and the mixture was refluxed for 1 h. After cooling to ambient temperature the solution was poured into 500 ml stirred 2N HCl and extracted with ethyl acetate (3×150 ml). After washing with 1N HCl and brine and drying over MgSO4 the solvent was removed under reduced pressure and the crude product was obtained as a pale yellow solid. This was added portionwise to a molten mixture of AlCl3 (60.0 g, 0.45 mol) and NaCl (17.5 g, 300 mmol) at 150° C. and stirred for additional 30 min. On cooling, excess aluminum chloride was decomposed by the addition of a chilled mixture of 20 ml concentrated hydrochloric acid and 500 ml water. Extraction with ethyl acetate (3×200 ml), followed by drying over MgSO4 and removal of the solvent gave a yellow solid, which was purified by crystallization from acetone/ether yielding 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (11.8 g, 65.8 mmol, 69%) as colorless needles.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
AS Prabhu, MC Filippi - International Journal of Pest Management, 1993 - Taylor & Francis
… However, there is little information on the effect of pyroquilon in combination with carbofuran on leaf blast. The present study reports the efficacy of pyroquilon seed treatment singly and …
Number of citations: 24 www.tandfonline.com
CP Woloshuk, HD Sisler - Journal of Pesticide Science, 1982 - jlc.jst.go.jp
… pyroquilon … pyroquilon treated appressoria respectively. Appressoria were nearly full size, and a small percentage were in the early stages of melanization. Tricyclazole and pyroquilon …
Number of citations: 108 jlc.jst.go.jp
MH Wheeler, MA Klich - Pesticide Biochemistry and Physiology, 1995 - Elsevier
Nine compounds that inhibit 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis in Pyricularia oryzae were used to study their effect on pigment production in conidial walls of 11 …
Number of citations: 69 www.sciencedirect.com
SK Banjare, P Biswal… - The Journal of Organic …, 2020 - ACS Publications
A new strategy for the C(7)-H functionalization of indoline derivatives using first-row transition-metal cobalt has been demonstrated wherein the pivaloyl group acts as a weakly …
Number of citations: 23 pubs.acs.org
D Imane, N Leila, M Fatiha, G Abdelkrim… - Journal of Molecular …, 2020 - Elsevier
In this work, the host-guest inclusion complexes of pyroquilon (Pyn) with two cucurbit[n]urils (CB[7] and CB[8]) were investigated by the density functional theory including dispersion …
Number of citations: 21 www.sciencedirect.com
ZK Bai, QM Ge, N Jiang, H Cong, Z Tao, M Liu, Y Fan - Optical Materials, 2023 - Elsevier
… the decomposition of 93.9% for pyroquilon and 96.8% for admire … are afforded as 74% for pyroquilon and 86% for admire in … rates in the degradation of pyroquilon and admire pesticides. …
Number of citations: 2 www.sciencedirect.com
T Uehara, S Arase, Y Honda, M Nozu… - Journal of …, 1995 - Wiley Online Library
… pyroquilon was black, the suspension prepared from spores which had grown on the pyroquilon… walls of spores which had grown on pyroquilon‐containing medium were thin compared …
Number of citations: 12 onlinelibrary.wiley.com
Y Fan, R Gao, Y Jiang, B Bian, Z Tao, G Wei… - Journal of Inclusion …, 2019 - Springer
In this work, we report a conceptual strategy for preventing pesticide degradation using cucurbit[n]uril to encapsulate pyroquilon (Pyn). The host–guest inclusion complexes of …
Number of citations: 2 link.springer.com
津田幹雄, 太田昊, 高日幸義, 谷沢欽次… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… pyroquilon concentrations in surface water and soil after application of the formulation in paddy fields clarified that the diffusion of pyroquilon … ai of pyroquilon/10a. At the same dose rate, …
Number of citations: 5 jlc.jst.go.jp
MH Wheeler, D Bhatnagar - Pesticide biochemistry and physiology, 1995 - Elsevier
… pyroquilon, aflatoxin B 1 levels decreased by 98, 86, and 48%, respectively. At the 8 μg/ml level, phthalide and pyroquilon … by PCBA, phthalide, and pyroquilon seems to be earlier in the …
Number of citations: 15 www.sciencedirect.com

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